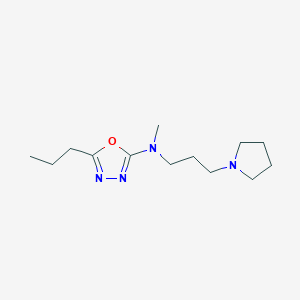![molecular formula C14H17N3OS B5633535 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide is its broad spectrum of activity against different types of diseases. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the specific enzymes or genes that are targeted by this compound. This could lead to the development of more targeted therapies for specific diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide involves the reaction of 2-(3-pyridinyl)ethanamine and 2-propylthiocarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-propyl-N-(2-pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-13-17-12(10-19-13)14(18)16-8-6-11-5-3-7-15-9-11/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSHVARDJSHWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)


![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)
![8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B5633499.png)
![(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
![2-methyl-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5633547.png)
![N'-({1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-3-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5633552.png)
![4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine](/img/structure/B5633568.png)
![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)